Kigamicin C
Kigamicin C
Kigamicin C was discovered by an anti-austerity strategy, targeting cancer cells/' tolerance to starvation. It selectively kills PANC-1 cells (a pancreatic cell line) at concentrations 100 times lower under nutrient starved conditions than in normal conditions. It is active in vivo against a human pancreatic cancer xenograft model. Kigamicin C also inhibits the growth of Gram positive bacteria including MRSA, but is not active against Gram negative bacteria.
Brand Name:
Vulcanchem
CAS No.:
680571-51-1
VCID:
VC0016708
InChI:
InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1
SMILES:
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Molecular Formula:
C41H47NO16
Molecular Weight:
809.8 g/mol
Kigamicin C
CAS No.: 680571-51-1
Reference Standards
VCID: VC0016708
Molecular Formula: C41H47NO16
Molecular Weight: 809.8 g/mol
CAS No. | 680571-51-1 |
---|---|
Product Name | Kigamicin C |
Molecular Formula | C41H47NO16 |
Molecular Weight | 809.8 g/mol |
IUPAC Name | (6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
Standard InChI | InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 |
Standard InChIKey | JXSADZFORZMJRI-KUPVXKSBSA-N |
Isomeric SMILES | C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC |
SMILES | CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC |
Canonical SMILES | CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC |
Appearance | Pale yellow powder |
Description | Kigamicin C was discovered by an anti-austerity strategy, targeting cancer cells/' tolerance to starvation. It selectively kills PANC-1 cells (a pancreatic cell line) at concentrations 100 times lower under nutrient starved conditions than in normal conditions. It is active in vivo against a human pancreatic cancer xenograft model. Kigamicin C also inhibits the growth of Gram positive bacteria including MRSA, but is not active against Gram negative bacteria. |
Synonyms | (1S,3R,4S,8aR,11aR)-3-[[(2S,5S,6R)-5-[(2,6-dideoxy-3-O-methyl-b-D-arabinohexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-1,2,3,4,8a,9,11,11a,13,14-decahydro-1,4,17,18-tetrahydroxy-11a-methyl-oxazolo[3,2-b]xantheno[4/',3/',2/':4,5][1,3]benzod |
Reference | Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells/' tolerance to nutrient starvation. Lu J. et al. Cancer Sci. 2004, 95, 547.Kigamicins, novel antitumor antibiotics. II. Structure determination. Kunimoto S. et al. J. Antibiot. 2003, 56, 1012.Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities. Kunimoto S. et al. J. Antibiot. 2003, 56, 1004. |
PubChem Compound | 11764292 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume